1-Bromo-5-methoxy-2,3-dimethylpentane
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Overview
Description
1-Bromo-5-methoxy-2,3-dimethylpentane is an organic compound with the molecular formula C8H17BrO. It is a brominated ether, characterized by the presence of a bromine atom, a methoxy group, and two methyl groups attached to a pentane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-5-methoxy-2,3-dimethylpentane can be synthesized through several methods. One common approach involves the bromination of 5-methoxy-2,3-dimethylpentane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the bromination reaction is optimized for large-scale synthesis. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-5-methoxy-2,3-dimethylpentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups, leading to the formation of corresponding ethers, alcohols, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can target the bromine atom to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) in ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Formation of ethers, alcohols, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
1-Bromo-5-methoxy-2,3-dimethylpentane is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity and functional groups.
Material Science: As a precursor for the synthesis of polymers and advanced materials.
Biological Studies: Investigating its effects on biological systems and potential use as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-Bromo-5-methoxy-2,3-dimethylpentane involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the methoxy group can participate in various chemical transformations. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the pentane backbone.
Comparison with Similar Compounds
1-Bromo-2,3-dimethylpentane: Lacks the methoxy group, resulting in different reactivity and applications.
5-Methoxy-2,3-dimethylpentane: Lacks the bromine atom, affecting its chemical behavior.
1-Bromo-5-methoxyhexane: Similar structure but with a longer carbon chain, influencing its physical and chemical properties.
Uniqueness: 1-Bromo-5-methoxy-2,3-dimethylpentane is unique due to the combination of a bromine atom and a methoxy group on a dimethyl-substituted pentane backbone
Properties
Molecular Formula |
C8H17BrO |
---|---|
Molecular Weight |
209.12 g/mol |
IUPAC Name |
1-bromo-5-methoxy-2,3-dimethylpentane |
InChI |
InChI=1S/C8H17BrO/c1-7(4-5-10-3)8(2)6-9/h7-8H,4-6H2,1-3H3 |
InChI Key |
QGKWLYLOEOLKLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC)C(C)CBr |
Origin of Product |
United States |
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